molecular formula C13H17N3O4 B4884767 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol

2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol

Cat. No. B4884767
M. Wt: 279.29 g/mol
InChI Key: PTWXTNYVTQSTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is a chemical compound that has been widely studied for its potential applications in scientific research. It is a heterocyclic organic compound that contains a benzimidazole ring, which is known to have various biological activities.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or by interfering with the biosynthesis of important biomolecules. For example, it has been shown to inhibit the activity of tyrosinase, which is involved in the biosynthesis of melanin. It has also been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol depend on the specific biological system being studied. For example, it has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. It has also been shown to exhibit antifungal activity against various fungal species, including Candida albicans and Aspergillus niger. In addition, it has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer and lung cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in lab experiments is its broad range of biological activities. It can be used to study various biological systems, such as bacteria, fungi, and cancer cells. Another advantage is its relatively low toxicity, which makes it suitable for in vitro and in vivo studies. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the study of its potential applications in other scientific research fields, such as materials science and environmental science. Finally, further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic targets.

Synthesis Methods

The synthesis of 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol involves the reaction of 3-nitroaniline with cyclohexanone in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization, to yield the final product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities, such as antibacterial, antifungal, antiviral, and anticancer properties. It has also been studied as a potential inhibitor of various enzymes, such as tyrosinase, cholinesterase, and xanthine oxidase.

properties

IUPAC Name

1,3-dihydroxy-2-(3-nitrophenyl)-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c17-14-11-6-1-2-7-12(11)15(18)13(14)9-4-3-5-10(8-9)16(19)20/h3-5,8,11-13,17-18H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWXTNYVTQSTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N(C(N2O)C3=CC(=CC=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dihydroxy-2-(3-nitrophenyl)-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole

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